benzoyl-coenzyme A
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Overview
Description
Benzoyl coenzyme A is a thioester derived from benzoic acid and coenzyme A. It plays a crucial role in the metabolism of aromatic compounds, acting as an intermediate in various biochemical pathways. Benzoyl coenzyme A is involved in the degradation of aromatic hydrocarbons and serves as a substrate for several enzymes, making it a significant compound in both biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl coenzyme A can be synthesized through chemo-enzymatic methods. One common approach involves the use of benzoate-coenzyme A ligase, which catalyzes the formation of benzoyl coenzyme A from benzoate and coenzyme A under anaerobic conditions . Another method involves the use of benzoyl coenzyme A reductase, which converts benzoyl coenzyme A to cyclohex-1,5-diene-1-carbonyl coenzyme A, eventually yielding acetyl coenzyme A .
Industrial Production Methods
Industrial production of benzoyl coenzyme A typically involves the use of biocatalysts and engineered microbial strains. These methods leverage the natural metabolic pathways of microorganisms to produce benzoyl coenzyme A efficiently. The use of metabolic modules for benzoate transport and activation to benzoyl coenzyme A, along with enzymes for β-oxidation, has been explored to enhance production yields .
Chemical Reactions Analysis
Types of Reactions
Benzoyl coenzyme A undergoes various chemical reactions, including:
Oxidation: Benzoyl coenzyme A can be oxidized to form cyclohex-1,5-diene-1-carbonyl coenzyme A.
Reduction: It can be reduced by benzoyl coenzyme A reductase to form cyclohexadiene derivatives.
Substitution: Benzoyl coenzyme A can act as a benzoyl transfer agent in the biosynthesis of hippuric acid.
Common Reagents and Conditions
Common reagents used in these reactions include benzoate, coenzyme A, and various reductases and ligases. The reactions typically occur under anaerobic conditions, with specific enzymes catalyzing the transformations .
Major Products
The major products formed from these reactions include cyclohex-1,5-diene-1-carbonyl coenzyme A, acetyl coenzyme A, and hippuric acid .
Scientific Research Applications
Benzoyl coenzyme A has a wide range of scientific research applications:
Mechanism of Action
Benzoyl coenzyme A exerts its effects through its role as a substrate for various enzymes. It is involved in the reductive dearomatization of aryl compounds mediated by bacteria under anaerobic conditions. The primary molecular targets include benzoyl coenzyme A reductase and other related enzymes, which catalyze the conversion of benzoyl coenzyme A to cyclohexadiene derivatives and eventually to acetyl coenzyme A .
Comparison with Similar Compounds
Benzoyl coenzyme A is unique in its role as a central intermediate in the metabolism of aromatic compounds. Similar compounds include:
Benzoate: Metabolized to benzoyl coenzyme A by benzoate-coenzyme A ligase.
Vanillin: Also metabolized to benzoyl coenzyme A.
Anthranilic Acid: Another aromatic compound that is converted to benzoyl coenzyme A.
Phenylalanine: An amino acid that undergoes similar metabolic pathways.
Benzoyl coenzyme A stands out due to its involvement in both aerobic and anaerobic degradation pathways, making it a versatile and essential compound in various biochemical processes .
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVJTUNLALKRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N7O17P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863942 |
Source
|
Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} benzenecarbothioate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
871.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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